molecular formula C13H26O3 B13762336 2-(Hexyloxy)ethyl pivalate CAS No. 68757-58-4

2-(Hexyloxy)ethyl pivalate

Cat. No.: B13762336
CAS No.: 68757-58-4
M. Wt: 230.34 g/mol
InChI Key: YSKDJKMFKJVKLA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexyloxy)ethyl pivalate typically involves the esterification of pivalic acid with 2-(hexyloxy)ethanol. This reaction can be catalyzed by various acids or bases, and it often requires the removal of water to drive the reaction to completion. Common catalysts include sulfuric acid, p-toluenesulfonic acid, or acidic ion-exchange resins .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Hexyloxy)ethyl pivalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

2-(Hexyloxy)ethyl pivalate has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Hexyloxy)ethyl pivalate involves its interaction with various molecular targets. As a pivalate ester, it can undergo hydrolysis to release the active alcohol and pivalic acid. This hydrolysis can be catalyzed by esterases in biological systems, leading to the release of the active components that exert their effects through various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Hexyloxy)ethyl pivalate is unique due to its hexyloxy group, which imparts specific physical and chemical properties, such as increased hydrophobicity and stability. This makes it particularly useful in applications where long-chain esters are preferred .

Properties

CAS No.

68757-58-4

Molecular Formula

C13H26O3

Molecular Weight

230.34 g/mol

IUPAC Name

2-hexoxyethyl 2,2-dimethylpropanoate

InChI

InChI=1S/C13H26O3/c1-5-6-7-8-9-15-10-11-16-12(14)13(2,3)4/h5-11H2,1-4H3

InChI Key

YSKDJKMFKJVKLA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOCCOC(=O)C(C)(C)C

Origin of Product

United States

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